1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate
Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is a synthetic compound featuring a benzo[d]thiazole core substituted with a trifluoromethyl group at the 4-position. This heterocyclic scaffold is fused with an azetidine ring at the 3-position, which is further esterified with nicotinic acid. The nicotinate ester moiety may influence solubility and bioavailability, though hydrolysis susceptibility could impact its pharmacokinetic profile.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-5-13-14(12)22-16(26-13)23-8-11(9-23)25-15(24)10-3-2-6-21-7-10/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOXBKQJOBGBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.
Nicotinate Esterification: The final step involves esterification of the azetidine derivative with nicotinic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the azetidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzo[d]thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The azetidine ring can contribute to the compound’s stability and reactivity, while the nicotinate moiety may facilitate interactions with nicotinic receptors or other biological targets.
Comparison with Similar Compounds
Urea Derivatives with Thiazole Substituents ()
A series of urea derivatives (11a–11o) bearing thiazole and piperazine moieties were synthesized with varying aryl substituents. Key comparisons include:
| Compound | Substituent(s) | Yield (%) | [M+H]+ (m/z) | Notable Features |
|---|---|---|---|---|
| 11d | 4-(Trifluoromethyl)phenyl | 85.3 | 534.1 | High lipophilicity due to CF₃ group |
| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 | Combined halogen/CF₃ enhances potency |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 | Increased steric bulk lowers solubility |
| Target Compound | Nicotinate ester + CF₃-benzothiazole | N/A | ~358* | Smaller size vs. urea derivatives; ester linkage |
*Estimated based on precursor mass (274.26 g/mol) + nicotinic acid (123.11 g/mol).
Key Observations :
- The trifluoromethyl group in 11d and the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 11i, [M+H]+ = 466.2) .
- Urea derivatives generally exhibit higher molecular weights (>480 g/mol) than the target compound, suggesting the latter may have better membrane permeability.
But-2-yn-1-ol Derivatives ()
Compounds 165–167 feature benzo[d]oxazole or trifluoromethylphenyl groups linked to propargyl alcohols:
| Compound | Core Structure | Yield (%) | [M+H]+ (m/z) | Functional Group |
|---|---|---|---|---|
| 167 | 4-(Trifluoromethyl)phenyl | 94 | 215.2 | Propargyl alcohol |
| Target | CF₃-benzothiazole + azetidine | N/A | ~358* | Nicotinate ester |
Key Observations :
Molecular Weight and Lipophilicity
- The target compound’s estimated molar mass (~358 g/mol) is lower than urea derivatives (e.g., 11m: 602.2 g/mol), aligning with Lipinski’s rule of five for drug-likeness.
- Trifluoromethyl groups in both the target compound and 11d increase logP values, favoring blood-brain barrier penetration but risking solubility limitations .
Research Implications and Limitations
- Strengths : The target compound’s compact structure and trifluoromethyl group balance lipophilicity and rigidity, making it a promising candidate for CNS-targeted therapies.
- Gaps : Lack of direct biological data (e.g., IC₅₀, solubility) limits functional comparisons. Computational studies using density-functional theory (e.g., Becke’s exchange-correlation functional or Lee-Yang-Parr methods ) could predict binding affinities relative to analogues.
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is a novel compound that has garnered attention due to its potential biological activities. This compound combines a trifluoromethyl group, an azetidine ring, and a nicotinate moiety, suggesting a diverse range of pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H15F3N4O2S2, with a molecular weight of approximately 428.45 g/mol. The structural components include:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Azetidine ring : Contributes to the compound's ability to interact with biological targets.
- Nicotinate moiety : Potentially involved in various biological pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
Anticancer Properties
Studies have highlighted the potential anticancer effects of benzothiazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as:
- Inhibition of cell proliferation : By interfering with cell cycle regulation.
- Induction of apoptosis : Through activation of caspases and other apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that this compound may also exert effects on inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
- Anti-inflammatory Assessment :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorobenzothiazol-2-yl)azetidin | Contains a fluorobenzothiazole moiety | Moderate antimicrobial activity | Lacks trifluoromethyl group |
| 4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial properties | No azetidine ring |
| 2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant activity | No azetidine or carboxylate functionality |
| 1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited biological studies available | Absence of trifluoromethyl and carboxylate groups |
The presence of both the trifluoromethyl group and the complex azetidine-thiadiazole framework distinguishes this compound from others, potentially enhancing its pharmacological profile and application range.
Q & A
Q. What are the key synthetic routes for 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core followed by functionalization with azetidine and nicotinate groups. Key steps include:
- Cyclocondensation of substituted thioureas with α-haloketones to form the benzo[d]thiazole moiety .
- Nucleophilic substitution or cross-coupling reactions to introduce the azetidine ring, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Esterification or amide coupling to attach the nicotinate group, using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) under inert atmospheres .
- Optimization : Control reaction temperature (e.g., 60–80°C for cyclocondensation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to maximize yields (>70%) and minimize side products .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the benzo[d]thiazole and azetidine rings. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 to -65 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from the trifluoromethyl group .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥95% purity threshold) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. What are the critical parameters to consider in the experimental design for synthesizing novel derivatives of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Solvent polarity, temperature, catalyst loading, and reagent equivalents .
- Responses : Yield, purity, and reaction time.
- Statistical Tools : ANOVA and response surface modeling to identify optimal conditions .
- Example : A 3² factorial design for azetidine ring formation could test temperatures (40°C, 60°C, 80°C) and solvent systems (THF, DMF, DCM) to balance steric and electronic effects .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated to predict reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. For example, calculate activation energies for nucleophilic substitutions on the azetidine ring .
- Solvent Effects : Apply the COSMO-RS model to simulate solvent polarity impacts on reaction kinetics .
- Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., kinases) using AutoDock Vina .
- Validation : Compare computed IR spectra or Gibbs free energies with experimental DSC (Differential Scanning Calorimetry) data .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound?
- Methodological Answer :
- Iterative Refinement : Adjust computational models (e.g., hybrid functionals like M06-2X) to better match experimental NMR chemical shifts or reaction yields .
- Sensitivity Analysis : Identify which input parameters (e.g., dielectric constant, catalyst concentration) most affect discrepancies using Monte Carlo simulations .
- Cross-Validation : Combine multiple techniques (e.g., in situ FTIR to monitor intermediate formation) to verify predicted reaction mechanisms .
Q. What are the mechanisms underlying the biological activity of this compound, and how can in vitro assays be designed to validate these mechanisms?
- Methodological Answer :
- Target Identification : Use phosphoproteomics or thermal shift assays to identify protein targets (e.g., kinases inhibited by the benzo[d]thiazole scaffold) .
- Mechanistic Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines .
- Pathway Analysis : Apply RNA sequencing or Western blotting to assess downstream effects on apoptosis (e.g., caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
